molecular formula C10H24Br2N4O2S2 B12730577 Propionamide, N,N'-(dithiodiethylene)bis(2-amino-, L-, dihydrobromide CAS No. 97314-13-1

Propionamide, N,N'-(dithiodiethylene)bis(2-amino-, L-, dihydrobromide

Cat. No.: B12730577
CAS No.: 97314-13-1
M. Wt: 456.3 g/mol
InChI Key: CNHWVTMMLHDPJW-FOMWZSOGSA-N
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Description

Propionamide, N,N’-(dithiodiethylene)bis(2-amino-, L-, dihydrobromide) is a complex organic compound with significant applications in various scientific fields. This compound is characterized by the presence of a propionamide group and a dithiodiethylene linkage, which imparts unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Propionamide, N,N’-(dithiodiethylene)bis(2-amino-, L-, dihydrobromide) typically involves the reaction of propionamide with dithiodiethylene and subsequent bromination. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors where the reactants are combined under optimized conditions. The process may include steps such as purification and crystallization to achieve the final product in its dihydrobromide form.

Chemical Reactions Analysis

Types of Reactions

Propionamide, N,N’-(dithiodiethylene)bis(2-amino-, L-, dihydrobromide) undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents such as sodium borohydride.

    Substitution: This involves the replacement of one functional group with another, typically using reagents like halogens or alkylating agents.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and halogens for substitution reactions. The conditions often involve specific temperatures, pH levels, and the presence of catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or disulfides.

Scientific Research Applications

Propionamide, N,N’-(dithiodiethylene)bis(2-amino-, L-, dihydrobromide) has diverse applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for other complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of Propionamide, N,N’-(dithiodiethylene)bis(2-amino-, L-, dihydrobromide) involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating biochemical pathways. The dithiodiethylene linkage plays a crucial role in its activity, influencing its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Propionamide: A simpler analog with similar structural features but lacking the dithiodiethylene linkage.

    Acetamide: Another related compound with a smaller alkyl group.

    Formamide: The simplest amide, used for comparison in terms of reactivity and properties.

Uniqueness

Propionamide, N,N’-(dithiodiethylene)bis(2-amino-, L-, dihydrobromide) is unique due to its dithiodiethylene linkage, which imparts distinct chemical and biological properties

Properties

CAS No.

97314-13-1

Molecular Formula

C10H24Br2N4O2S2

Molecular Weight

456.3 g/mol

IUPAC Name

(2S)-2-amino-N-[2-[2-[[(2S)-2-aminopropanoyl]amino]ethyldisulfanyl]ethyl]propanamide;dihydrobromide

InChI

InChI=1S/C10H22N4O2S2.2BrH/c1-7(11)9(15)13-3-5-17-18-6-4-14-10(16)8(2)12;;/h7-8H,3-6,11-12H2,1-2H3,(H,13,15)(H,14,16);2*1H/t7-,8-;;/m0../s1

InChI Key

CNHWVTMMLHDPJW-FOMWZSOGSA-N

Isomeric SMILES

C[C@@H](C(=O)NCCSSCCNC(=O)[C@H](C)N)N.Br.Br

Canonical SMILES

CC(C(=O)NCCSSCCNC(=O)C(C)N)N.Br.Br

Origin of Product

United States

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